![molecular formula C15H16N2O4S B4962470 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential use in scientific research. MPPA is a member of the sulfonamide family of compounds, which have been used for a variety of purposes including as antibiotics, antidiabetic agents, and anticancer drugs.
作用機序
The mechanism of action of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as other enzymes and biological pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of potential applications in scientific research. However, one limitation of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
将来の方向性
There are several potential future directions for research on 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have applications in the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide analogs with improved anticancer activity. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, and to determine its potential applications in scientific research.
合成法
The synthesis of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves several steps, including the reaction of 4-methylphenylamine with chlorosulfonic acid to form 4-methylphenylsulfonamide. This compound is then reacted with 2-chloroacetic acid to produce 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have potential as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKKVPGAHWQVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methylphenyl)sulfamoyl]phenoxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)
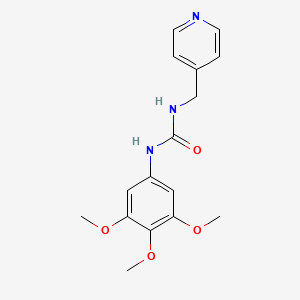
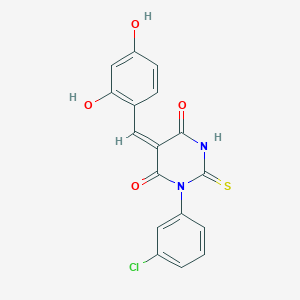
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
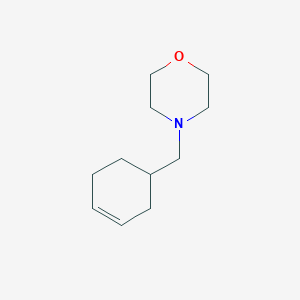
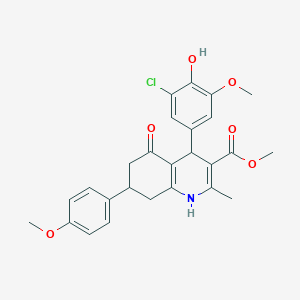
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
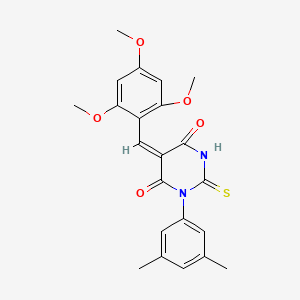
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
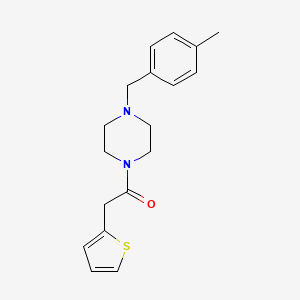
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)